molecular formula C7H11N3O B1469774 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine CAS No. 1384430-50-5

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine

Cat. No.: B1469774
CAS No.: 1384430-50-5
M. Wt: 153.18 g/mol
InChI Key: RMRVJLDOZUHEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazine Derivatives in Scientific Research

Oxazines and their derivatives, including benzoxazines, are known for their versatile chemical properties, enabling their use in various scientific applications. The synthesis of oxazines often involves the dehydration of dihydro-hydroxy-oxazines, which can be obtained from the cyclization of specific enones and nitroso compounds. These processes highlight the chemical flexibility and reactivity of oxazine derivatives, making them valuable in synthetic chemistry for producing chiral synthons and other complex molecules (Sainsbury, 1991). Furthermore, oxazine compounds have been synthesized on solid phases, indicating their potential in the development of diverse heterocyclic compounds with pharmaceutical relevance (Králová, Ručilová, & Soural, 2018).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are recognized for their pharmacophoric properties, contributing significantly to medicinal chemistry. They have been synthesized using various methods, including condensation and cyclization, to produce compounds with a wide range of biological activities. Pyrazoles are extensively utilized as synthons in organic synthesis and are found in many biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others (Dar & Shamsuzzaman, 2015). This highlights the therapeutic potential of pyrazole derivatives in drug development.

Properties

IUPAC Name

1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVJLDOZUHEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Reactant of Route 3
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Reactant of Route 4
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Reactant of Route 5
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Reactant of Route 6
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.